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Abstract
These application notes provide a comprehensive overview of the spectroscopic analysis of 6-
Hydroxynicotinamide, a metabolite of nicotinamide. This document details the analytical

techniques and protocols for the characterization of this compound using Ultraviolet-Visible

(UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear

Magnetic Resonance (NMR) Spectroscopy. While experimental data for UV-Vis, IR, and MS

have been compiled from published literature, experimental NMR data was not readily

available. Therefore, predicted NMR data is provided to offer a more complete analytical

profile. Detailed experimental protocols and data interpretation are included to guide

researchers in their own analyses.

Introduction
6-Hydroxynicotinamide (6-HNA) is a pyridinecarboxamide and a known metabolite of

nicotinamide (a form of vitamin B3). Its chemical formula is C₆H₆N₂O₂ with a molecular weight

of 138.12 g/mol . The accurate identification and characterization of such metabolites are

crucial in various fields, including drug metabolism studies, clinical diagnostics, and

pharmacology. Spectroscopic techniques are indispensable tools for elucidating the structure
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and properties of 6-HNA. This document outlines the application of key spectroscopic methods

for its analysis.

The tautomeric nature of 6-Hydroxynicotinamide, existing in both the hydroxy-pyridine and

pyridone forms, can influence its spectroscopic properties. The data presented herein is for the

compound as commonly isolated and analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the qualitative analysis of 6-
Hydroxynicotinamide, providing information about its electronic transitions. The position of

the absorption maxima (λmax) is sensitive to the solvent and the pH of the medium.

Data Presentation
Solvent/Condition λmax (nm) Reference

Water (H₂O) 225, 295 [1]

0.1 N Hydrochloric Acid (HCl) 220, 285 [1]

0.1 N Sodium Hydroxide

(NaOH)
235, 305 [1]

Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum of 6-Hydroxynicotinamide.

Materials:

6-Hydroxynicotinamide sample

Spectrophotometric grade methanol, water, 0.1 N HCl, and 0.1 N NaOH

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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Sample Preparation:

Prepare a stock solution of 6-Hydroxynicotinamide in methanol (e.g., 1 mg/mL).

From the stock solution, prepare working solutions in the desired solvents (water, 0.1 N

HCl, 0.1 N NaOH) at a concentration suitable for UV-Vis analysis (typically in the µg/mL

range to achieve absorbance values between 0.2 and 0.8).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Set the wavelength range for scanning (e.g., 200-400 nm).

Blank Measurement:

Fill a quartz cuvette with the solvent being used for the sample (water, 0.1 N HCl, or 0.1 N

NaOH).

Place the cuvette in the reference holder of the spectrophotometer.

Run a baseline correction or "zero" the instrument.

Sample Measurement:

Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

Place the sample cuvette in the sample holder.

Initiate the scan.

Data Analysis:

Record the absorption spectrum and identify the wavelengths of maximum absorbance

(λmax).

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in 6-
Hydroxynicotinamide by measuring the absorption of infrared radiation, which causes

molecular vibrations.

Data Presentation
The following table summarizes the major IR absorption bands for 6-Hydroxynicotinamide.

The spectrum was obtained from a KBr pellet.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3100 Strong, Broad
N-H and O-H stretching

vibrations

~1660 Strong C=O stretching (amide I)

~1600 Medium
C=C and C=N stretching

(aromatic ring)

~1400-1200 Medium C-N stretching, N-H bending

Below 1000 Various
Fingerprint region, C-H

bending

Note: The IR spectrum provided in the reference is a graphical representation. The peak

positions are estimations from the visual data.

Experimental Protocol
Objective: To obtain the FT-IR spectrum of 6-Hydroxynicotinamide.

Materials:

6-Hydroxynicotinamide sample (solid)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press
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FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Place a small amount of 6-Hydroxynicotinamide (1-2 mg) and about 100-200 mg of dry

KBr in an agate mortar.

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powder into the collar of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Instrument Setup:

Turn on the FT-IR spectrometer and allow it to initialize.

Background Measurement:

Place the empty sample holder in the spectrometer and record a background spectrum.

This will subtract the spectral contributions of atmospheric water and carbon dioxide.

Sample Measurement:

Mount the KBr pellet in the sample holder and place it in the spectrometer.

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Analysis:

Process the spectrum (e.g., baseline correction) and identify the characteristic absorption

bands.

Correlate the observed peaks with known functional group frequencies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1222860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 6-Hydroxynicotinamide, which is crucial for its structural elucidation and confirmation.

Data Presentation
The mass spectrum of 6-Hydroxynicotinamide shows a molecular ion peak corresponding to

its molecular weight.[1]

m/z Interpretation

138 Molecular ion [M]⁺

121 Loss of NH₃

93 Loss of -CONH₂ and CO

66 Further fragmentation

Note: The fragmentation pattern is inferred from the provided mass spectrum in the reference.

Experimental Protocol
Objective: To obtain the mass spectrum of 6-Hydroxynicotinamide.

Materials:

6-Hydroxynicotinamide sample

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI

source)

Procedure (Direct Infusion ESI-MS):

Sample Preparation:
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Dissolve a small amount of 6-Hydroxynicotinamide in a suitable solvent to a low

concentration (e.g., 1-10 µg/mL).

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

Set the mass analyzer parameters (e.g., mass range, scan speed).

Sample Infusion:

Infuse the sample solution into the ion source at a constant flow rate using a syringe

pump.

Data Acquisition:

Acquire the mass spectrum in the positive or negative ion mode.

Data Analysis:

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways consistent with the observed spectrum and the structure

of 6-Hydroxynicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure of

6-Hydroxynicotinamide by providing information about the chemical environment of individual

protons (¹H NMR) and carbon atoms (¹³C NMR).

Disclaimer:A thorough literature search did not yield experimental ¹H and ¹³C NMR data for 6-
Hydroxynicotinamide. The data presented below is based on computational predictions and

should be used as a reference for expected chemical shifts. Actual experimental values may

vary depending on the solvent, concentration, and temperature.
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Predicted Data Presentation
Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS:

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H2 ~8.2 d

H4 ~7.9 dd

H5 ~6.5 d

-NH₂ ~7.5, ~7.0 s (broad)

-NH- (pyridone) ~11.5 s (broad)

Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS:

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~145

C3 ~125

C4 ~140

C5 ~110

C6 ~165

C=O (amide) ~168

Experimental Protocol (General)
Objective: To acquire ¹H and ¹³C NMR spectra of 6-Hydroxynicotinamide.

Materials:

6-Hydroxynicotinamide sample

Deuterated solvent (e.g., DMSO-d₆, D₂O)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1222860?utm_src=pdf-body
https://www.benchchem.com/product/b1222860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR tubes

NMR spectrometer

Procedure:

Sample Preparation:

Dissolve an appropriate amount of 6-Hydroxynicotinamide (typically 5-10 mg for ¹H, 20-

50 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR

tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve good resolution.

Tune the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation

delay).

Acquire the free induction decay (FID).

¹³C NMR Acquisition:

Set the appropriate acquisition parameters, including proton decoupling.

Acquire the FID. A larger number of scans will likely be required compared to ¹H NMR due

to the lower natural abundance of ¹³C.

Data Processing and Analysis:
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Apply Fourier transformation to the FID to obtain the spectrum.

Phase and baseline correct the spectrum.

Reference the spectrum (e.g., to the residual solvent peak).

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Visualizations
Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of 6-Hydroxynicotinamide
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 6-Hydroxynicotinamide.

Tautomerism of 6-Hydroxynicotinamide
Caption: Tautomeric forms of 6-Hydroxynicotinamide.

Note: The images in the tautomerism diagram are placeholders and would ideally be replaced

with accurate chemical structure diagrams.

Conclusion
The spectroscopic techniques detailed in these application notes provide a robust framework

for the comprehensive analysis of 6-Hydroxynicotinamide. The provided data and protocols

for UV-Vis, IR, and Mass Spectrometry are based on experimental findings and offer a reliable

basis for characterization. While experimental NMR data remains elusive in the literature, the

inclusion of predicted data serves as a useful guide for researchers. The application of these

methods will facilitate the accurate identification and structural elucidation of this important

nicotinamide metabolite in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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